molecular formula C6H9F3O2 B14854319 4-ethoxy-1,1,1-trifluorobut-3-en-2-ol

4-ethoxy-1,1,1-trifluorobut-3-en-2-ol

Cat. No.: B14854319
M. Wt: 170.13 g/mol
InChI Key: QNPKWCPFNWSPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol is a colorless liquid characterized by its ethoxy and trifluoromethyl functional groups.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-ethoxy-1,1,1-trifluorobut-3-en-2-ol involves its interaction with various molecular targets and pathways. For example, it reacts with amino groups to form N-protected amino acids, which are useful in peptide synthesis . The compound’s ethoxy and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of ethoxy and trifluoromethyl groups, which provide distinct reactivity and versatility in organic synthesis.

Properties

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

IUPAC Name

4-ethoxy-1,1,1-trifluorobut-3-en-2-ol

InChI

InChI=1S/C6H9F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-5,10H,2H2,1H3

InChI Key

QNPKWCPFNWSPON-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(C(F)(F)F)O

Origin of Product

United States

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